Benzenecarboximidoyl chloride, N-benzoyl-
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Overview
Description
N-Benzoylbenzimidoyl chloride is an organic compound with the molecular formula C14H10ClNO. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzoylbenzimidoyl chloride can be synthesized through the reaction of benzimidazole with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of N-Benzoylbenzimidoyl chloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Benzoylbenzimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzimidazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substituted benzimidazole derivatives
- Oxidized or reduced forms of the original compound
Scientific Research Applications
N-Benzoylbenzimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzoylbenzimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create complex molecules .
Comparison with Similar Compounds
- N-Benzoylbenzimidoyl chloride shares similarities with other benzimidazole derivatives such as N-benzoylbenzimidazole and N-phenylbenzimidoyl chloride.
- These compounds exhibit similar reactivity patterns and are used in comparable applications .
Uniqueness:
Properties
CAS No. |
25250-38-8 |
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Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
N-benzoylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H10ClNO/c15-13(11-7-3-1-4-8-11)16-14(17)12-9-5-2-6-10-12/h1-10H |
InChI Key |
NGCMYFMXTMIIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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